4,5-Difluorophthalic acid
Overview
Description
4,5-Difluorophthalic acid is an organic compound with the molecular formula C8H4F2O4. It is a derivative of phthalic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties.
Scientific Research Applications
4,5-Difluorophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is employed in the development of organic photovoltaic materials and other advanced materials due to its electronic properties.
Biology and Medicine: It is used in the synthesis of biologically active molecules and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Safety and Hazards
Preparation Methods
4,5-Difluorophthalic acid can be synthesized through several methods. One common method involves the reaction of 4,5-difluoro-1,2-dihalobenzene with polymethylhydrosiloxane in the presence of N,N-dimethylacetamide. The reaction mixture is then treated with tris(dibenzylideneacetone)dipalladium and 1,1’-bis(diphenylphosphino)ferrocene under nitrogen atmosphere, followed by the addition of zinc cyanide. The resulting intermediate, 4,5-difluoro-1,2-benzenedinitrile, is then hydrolyzed to yield this compound .
Chemical Reactions Analysis
4,5-Difluorophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace fluorine atoms with nucleophiles like amines or thiols.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 4,5-difluorophthalic acid involves its interaction with specific molecular targets and pathways. For instance, it can react selectively with α-keto acids to form derivatives that produce chemiluminescence upon reaction with hydrogen peroxide and potassium hexacyanoferrate(III).
Comparison with Similar Compounds
4,5-Difluorophthalic acid can be compared with other similar compounds such as:
Phthalic acid: The parent compound without fluorine substitution.
4,5-Dichlorophthalic acid: A similar compound where chlorine atoms replace the fluorine atoms.
4,5-Dibromophthalic acid: Another similar compound with bromine atoms instead of fluorine.
The uniqueness of this compound lies in its fluorine atoms, which impart distinct electronic properties and reactivity compared to its chlorinated or brominated counterparts .
Properties
IUPAC Name |
4,5-difluorophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBOABNRUJQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349161 | |
Record name | 4,5-difluorophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-31-4 | |
Record name | 4,5-difluorophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Difluorophthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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